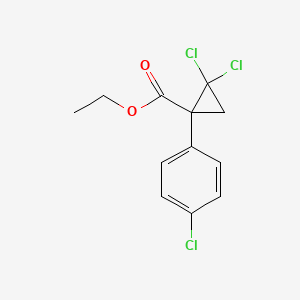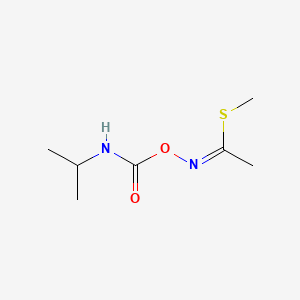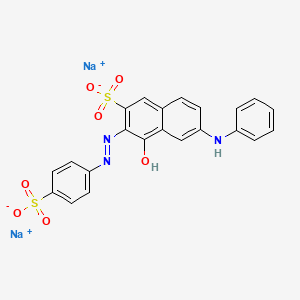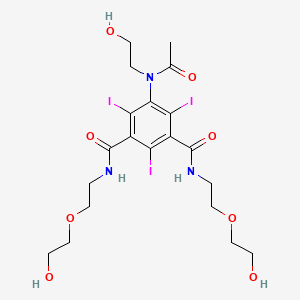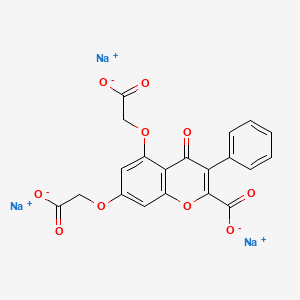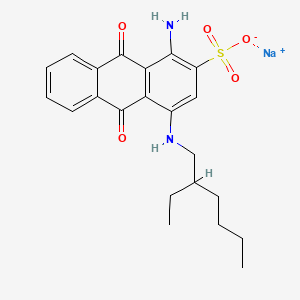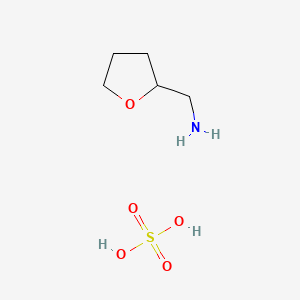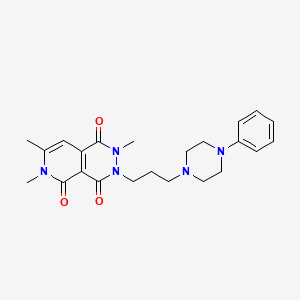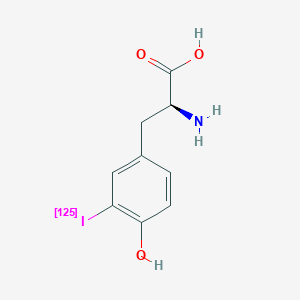
Iotyrosine I-125
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iotyrosine I-125 is a radioisotope of iodine, specifically iodine-125, which is used in various scientific and medical applications. It is a radioactive compound that has a half-life of approximately 59.392 days and decays by electron capture to an excited state of tellurium-125 . This compound is particularly significant in the fields of nuclear medicine, biological assays, and radiation therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iotyrosine I-125 can be synthesized by iodinating tyrosine residues in proteins or peptides. One common method involves the use of the lactoperoxidase enzyme to catalyze the iodination reaction. For example, in the preparation of tyrosine A14 [125I]monoiodoinsulin, porcine insulin is reacted with iodine-125 using the lactoperoxidase method . The reaction product is then purified using gel electrophoresis.
Industrial Production Methods
Industrial production of iodine-125 typically involves neutron irradiation of enriched xenon-124 in a nuclear reactor. The resulting iodine-125 is then chemically separated and purified for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Iotyrosine I-125 undergoes several types of chemical reactions, including:
Oxidation: Iodine-125 can be oxidized to form higher oxidation states.
Reduction: It can be reduced back to its elemental form.
Substitution: Iodine-125 can participate in substitution reactions where it replaces other atoms or groups in a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium thiosulfate. The reactions are typically carried out under controlled conditions to ensure the stability of the radioactive iodine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the iodination of tyrosine residues, the major product is monoiodotyrosine .
Wissenschaftliche Forschungsanwendungen
Iotyrosine I-125 has a wide range of scientific research applications, including:
Nuclear Medicine: Used in brachytherapy for the treatment of prostate cancer, uveal melanomas, and brain tumors.
Biological Assays: Employed in radioimmunoassays to tag antibodies and other proteins for detection.
Radiation Therapy: Utilized in interstitial permanent brachytherapy to deliver high doses of radiation to target lesions while minimizing exposure to surrounding tissues.
Chemistry: Used as a radiolabel in various chemical assays to track molecular interactions.
Wirkmechanismus
The mechanism of action of Iotyrosine I-125 involves its decay by electron capture, which leads to the emission of low-energy gamma rays and Auger electrons. These emissions cause localized damage to cellular DNA, making it effective in radiation therapy for cancer treatment . The molecular targets include DNA and other cellular components, leading to cell death and tumor regression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodine-123: Another radioisotope of iodine used in diagnostic imaging due to its shorter half-life and higher energy emissions.
Iodine-131: Used in the treatment of thyroid cancer and hyperthyroidism due to its beta-emitting properties.
Liothyronine: A synthetic form of the thyroid hormone triiodothyronine (T3), used in thyroid hormone replacement therapy.
Uniqueness
Iotyrosine I-125 is unique due to its relatively long half-life and low-energy emissions, making it suitable for both therapeutic and diagnostic applications. Its ability to deliver targeted radiation doses with minimal damage to surrounding tissues sets it apart from other radioisotopes .
Eigenschaften
CAS-Nummer |
19254-01-4 |
|---|---|
Molekularformel |
C9H10INO3 |
Molekulargewicht |
305.08 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-hydroxy-3-(125I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i10-2 |
InChI-Schlüssel |
UQTZMGFTRHFAAM-NKBFPWEVSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)[125I])O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



